Ethyl 2-cyclohexylidenebutanoate

Description

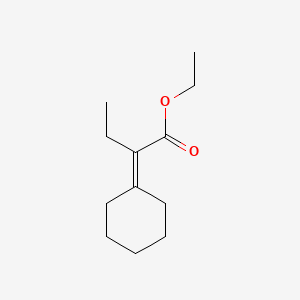

Ethyl 2-cyclohexylidenebutanoate is an ester derivative featuring a cyclohexylidene group (an alicyclic, unsaturated six-membered ring) attached to the β-carbon of the butanoate backbone. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity and conformational rigidity, which distinguish it from simpler esters. Applications likely span industrial (e.g., polymer plasticizers) and fragrance sectors due to its stability and volatility profile.

Properties

CAS No. |

62479-69-0 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

ethyl 2-cyclohexylidenebutanoate |

InChI |

InChI=1S/C12H20O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h3-9H2,1-2H3 |

InChI Key |

NELIXIZRTLIGEV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C1CCCCC1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyclohexylidenebutanoate can be synthesized through various methods. One common approach involves the esterification of 2-cyclohexylidenebutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexylidenebutanoate undergoes several types of chemical reactions, including:

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: 2-cyclohexylidenebutanoic acid and ethanol.

Reduction: Corresponding alcohol.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Ethyl 2-cyclohexylidenebutanoate has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.

Biology: Investigated for its potential role in biological systems and its interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexylidenebutanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acid and alcohol, which may then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in enzymatic reactions or its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-cyclohexylidenebutanoate with three analogs from the provided evidence:

Physicochemical Properties

- Solubility: Ethyl 2-hydroxy-3-methylbutanoate: High solubility in polar solvents (e.g., ethanol) due to -OH group . Ethyl 2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate: Lower solubility in water; soluble in DMSO or chloroform due to aromaticity . this compound: Predominantly lipid-soluble, ideal for non-polar matrices.

Stability :

- Cyclobutane derivatives (e.g., ) exhibit thermal instability due to ring strain, whereas the cyclohexylidene group’s chair conformation minimizes strain, enhancing thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.